benzyl 2-(prop-2-en-1-yloxy)acetate
Description
Benzyl 2-(prop-2-en-1-yloxy)acetate is an ester derivative characterized by a benzyl group linked to an acetoxy moiety substituted with a propenyl ether (allyloxy) group. Its IUPAC name is benzyl 2-[(prop-2-en-1-yl)oxy]acetate, with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol. The compound’s structure combines the aromatic stability of the benzyl group with the reactivity of the allyloxy substituent, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Key features:
- Allyloxy group: Enhances electrophilic reactivity, enabling participation in cycloaddition or polymerization reactions.
- Benzyl ester: Provides lipophilicity, influencing solubility and bioavailability.
- Synthetic utility: Used in the preparation of bioactive molecules, polymers, and agrochemicals .
Properties
CAS No. |
137238-82-5 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
benzyl 2-prop-2-enoxyacetate |
InChI |
InChI=1S/C12H14O3/c1-2-8-14-10-12(13)15-9-11-6-4-3-5-7-11/h2-7H,1,8-10H2 |
InChI Key |
SFCVYJZJSJGVLL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(=O)OCC1=CC=CC=C1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-(prop-2-en-1-yloxy)acetate can be synthesized through the esterification reaction between benzyl alcohol and 2-(prop-2-en-1-yloxy)acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(prop-2-en-1-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzyl 2-(prop-2-en-1-yloxy)acetic acid or benzyl 2-(prop-2-en-1-yloxy)acetaldehyde.
Reduction: Benzyl 2-(prop-2-en-1-yloxy)ethanol.
Substitution: Various this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Reactivity
The compound exhibits several notable chemical reactions:
- Oxidation : Can be oxidized to form corresponding carboxylic acids or aldehydes using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction : The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Nucleophilic substitution reactions can occur at the ester group, leading to various derivatives depending on the nucleophile used.
Chemistry
Benzyl 2-(prop-2-en-1-yloxy)acetate serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of more complex organic molecules, making it valuable in synthetic chemistry. The presence of the prop-2-en-1-yloxy group imparts distinct reactivity compared to simpler esters.
Biology
In biological research, this compound is being investigated for its potential interactions with biomolecules. Preliminary studies suggest it may exhibit biological activities that could be harnessed for therapeutic purposes. Its ability to undergo hydrolysis may release active components that interact with enzymes and receptors involved in metabolic pathways.
Medicine
This compound is explored for its therapeutic properties and as a precursor in drug synthesis. Its derivatives may have applications in developing anti-inflammatory agents or analgesics. For instance, compounds derived from similar structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are targets for pain relief medications .
Industry
In industrial applications, this compound is utilized in the production of fragrances and flavors due to its pleasant aroma. The compound's unique properties make it suitable for use in personal care products and cosmetics, where it can enhance fragrance profiles .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound and its derivatives:
- Anti-inflammatory Activity : Research has indicated that similar compounds can significantly reduce edema and exhibit analgesic effects comparable to standard medications like diclofenac .
- Biological Activity : Investigations into related esters have shown promise in inhibiting specific enzymes involved in inflammatory pathways, suggesting that this compound may also possess similar bioactive properties .
- Industrial Use : The compound's pleasant aroma has led to its incorporation into various personal care products, enhancing their olfactory appeal while serving functional roles .
Mechanism of Action
The mechanism of action of benzyl 2-(prop-2-en-1-yloxy)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzyl alcohol and 2-(prop-2-en-1-yloxy)acetic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares benzyl 2-(prop-2-en-1-yloxy)acetate with analogous esters and ethers:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| This compound | C₁₂H₁₄O₃ | 206.24 | Allyloxy, benzyl ester | Polymer precursor, antimicrobial studies |
| Methyl 2-(prop-2-en-1-yloxy)acetate | C₆H₁₀O₃ | 130.14 | Allyloxy, methyl ester | Lower lipophilicity; used in coatings |
| Ethyl 2-(prop-2-en-1-yloxy)acetate | C₇H₁₂O₃ | 144.17 | Allyloxy, ethyl ester | Intermediate in fragrance synthesis |
| Benzyl 2-(difluoromethoxy)acetate | C₁₀H₁₀F₂O₃ | 228.19 | Difluoromethoxy, benzyl ester | Enhanced metabolic stability |
| Benzyl acetate | C₉H₁₀O₂ | 150.17 | Acetate, benzyl ester | Solvent, flavoring agent |
Key Observations :
- Substituent effects : Replacing the benzyl group with methyl or ethyl reduces molecular weight and lipophilicity, impacting applications (e.g., methyl derivatives are less suited for drug delivery) .
- Electron-withdrawing groups : The difluoromethoxy group in benzyl 2-(difluoromethoxy)acetate increases oxidative stability compared to allyloxy analogs .
- Allyloxy vs. methoxy : Allyloxy derivatives exhibit higher reactivity in radical or nucleophilic reactions due to the unsaturated bond .
Biological Activity
Benzyl 2-(prop-2-en-1-yloxy)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
The compound's biological activity is primarily attributed to its ability to interact with specific biomolecules. The ester group in this compound can undergo hydrolysis, leading to the release of benzyl alcohol and 2-(prop-2-en-1-yloxy)acetic acid. These metabolites may participate in various biochemical processes, influencing metabolic pathways and potentially modulating enzyme activity and receptor interactions.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thus preventing cellular damage. The presence of hydroxyl groups in similar compounds has been linked to enhanced antioxidant properties, suggesting that structural analogs could exhibit similar effects .
Anticancer Potential
Preliminary studies have suggested that benzyl derivatives can exhibit anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest. Further investigation is needed to elucidate the specific pathways involved in the anticancer activity of this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
